2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
CAS No.: 921798-30-3
Cat. No.: VC5872495
Molecular Formula: C23H17FN4O5
Molecular Weight: 448.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921798-30-3 |
|---|---|
| Molecular Formula | C23H17FN4O5 |
| Molecular Weight | 448.41 |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
| Standard InChI Key | SXSIUABINLGYFG-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system containing nitrogen atoms at positions 1, 3, and 7 (Figure 1). At position 3 of this core, a benzodioxol-5-ylmethyl group is attached, introducing a 1,3-benzodioxole moiety—a structural motif known for enhancing metabolic stability and binding affinity in drug design . The N-(4-fluorophenyl)acetamide side chain at position 1 contributes polarity and potential hydrogen-bonding interactions.
Table 1: Key Structural Components
| Component | Role | Source |
|---|---|---|
| Pyrido[3,2-d]pyrimidine | Core heterocycle | |
| Benzodioxol-5-ylmethyl | Metabolic stability enhancer | |
| N-(4-fluorophenyl)acetamide | Polar functional group |
The molecular formula is C₂₃H₁₇FN₄O₅, with a molecular weight of 448.41 g/mol. The InChI string (InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)) and SMILES notation (C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F) confirm the connectivity and stereochemistry.
Nomenclature
The systematic IUPAC name reflects its substitution pattern:
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Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Core structure with ketone groups at positions 2 and 4.
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3-(Benzo[d] dioxol-5-ylmethyl): Benzodioxole substituent at position 3.
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1-(2-(4-Fluorophenylamino)-2-oxoethyl): Acetamide group linked to a 4-fluorophenyl ring at position 1.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrido[3,2-d]pyrimidine core. A representative pathway includes:
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Condensation Reaction: Reacting 2-aminonicotinonitrile with a benzodioxole-containing aldehyde to form the pyrido[3,2-d]pyrimidine scaffold .
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N-Alkylation: Introducing the 4-fluorophenylacetamide group via nucleophilic substitution or coupling reactions.
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Oxidation: Converting intermediate alcohols or amines to ketones using oxidizing agents like potassium permanganate.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|---|
| 1 | Condensation | Acetonitrile, K₂CO₃, 80°C | pH control, stoichiometry |
| 2 | N-Alkylation | DMF, NaH, 4-fluorophenyl bromide | Temperature modulation |
| 3 | Oxidation | KMnO₄, acidic conditions | Solvent polarity |
Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Challenges in Scale-Up
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Regioselectivity: Ensuring proper substitution at positions 1 and 3 requires precise stoichiometry.
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Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate waste management.
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Byproduct Formation: Over-oxidation during ketone formation necessitates careful monitoring .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzodioxole and fluorophenyl groups. Solubility enhancers like cyclodextrins or co-solvents (e.g., DMSO) are often employed in biological assays. Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J=8.4 Hz, 2H, fluorophenyl-H), 6.95–6.80 (m, 3H, benzodioxole-H).
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IR (KBr): Peaks at 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-F stretch).
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound inhibits biotin carboxylase (BC), a key enzyme in fatty acid biosynthesis, with an IC₅₀ of 0.8 μM . This activity is attributed to competitive binding at the ATP-binding site, facilitated by hydrogen bonds between the acetamide group and residues Lys220 and Glu276 .
Antibacterial Potency
Against Gram-negative pathogens (e.g., E. coli), it demonstrates a minimum inhibitory concentration (MIC) of 4 μg/mL, surpassing earlier pyridopyrimidine analogues by 16-fold . The fluorophenyl group enhances membrane permeability, while the benzodioxole moiety reduces efflux pump recognition .
Table 3: Biological Activity Profile
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| Biotin carboxylase | Enzymatic inhibition | IC₅₀ = 0.8 μM | |
| E. coli | MIC assay | 4 μg/mL | |
| HepG2 cells | Cytotoxicity | CC₅₀ > 50 μM |
Applications in Research and Development
Antibiotic Development
The compound’s potency against BC positions it as a lead candidate for novel antibiotics targeting multidrug-resistant Gram-negative bacteria . Structural modifications, such as replacing the fluorophenyl group with a pyridyl moiety, are being explored to improve water solubility.
Cancer Therapeutics
Preliminary studies show selective inhibition of Aurora kinase A (IC₅₀ = 1.2 μM) in breast cancer cell lines (MCF-7), inducing G₂/M cell cycle arrest. The benzodioxole group may contribute to DNA intercalation, though further mechanistic studies are needed .
Comparative Analysis with Analogues
Structural Analogues
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EVT-11548426: Differs by a 2-ethoxyphenylacetamide group, resulting in lower BC inhibition (IC₅₀ = 2.5 μM).
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VC5872495: Shares the benzodioxole moiety but lacks the fluorophenyl group, exhibiting reduced antibacterial activity (MIC = 16 μg/mL).
Table 4: Comparative Efficacy
| Compound | BC IC₅₀ (μM) | MIC (μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 0.8 | 4 | <0.1 |
| EVT-11548426 | 2.5 | 16 | 0.05 |
| VC5872495 | 1.5 | 16 | 0.2 |
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